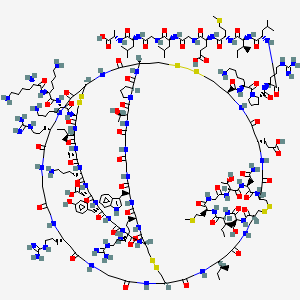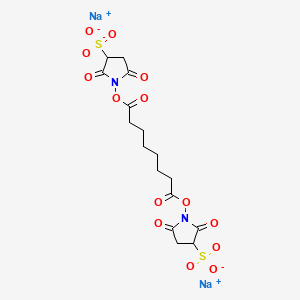
5-Oxohexyl Biotin
Vue d'ensemble
Description
5-Oxohexyl Biotin, identified by the CAS number 1160188-05-5, is a biotinylated compound where the biotin molecule is attached to a 5-oxohexyl group. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxohexyl Biotin typically involves the attachment of a 5-oxohexyl group to the biotin molecule. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require specific catalysts and solvents to ensure the successful attachment of the 5-oxohexyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Oxohexyl Biotin can undergo several types of chemical reactions, including:
Oxidation: The ketone group in the 5-oxohexyl chain can be oxidized to form carboxylic acids.
Reduction: The ketone group can also be reduced to form alcohols.
Substitution: The biotin moiety can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biotin derivatives.
Applications De Recherche Scientifique
5-Oxohexyl Biotin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.
Biology: Incorporated into lipid bilayers or liposomes to study lipid dynamics and membrane interactions.
Medicine: Utilized in drug delivery systems and as a diagnostic tool in various assays.
Industry: Employed in the production of biotinylated proteins and other biotin derivatives for commercial use.
Mécanisme D'action
The mechanism of action of 5-Oxohexyl Biotin involves its ability to bind to specific proteins and enzymes. The biotin moiety acts as a coenzyme in various biochemical processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The 5-oxohexyl group can interact with lipid membranes, facilitating the study of lipid-associated processes .
Comparaison Avec Des Composés Similaires
Diamino Biotin (CAS No. 22342-46-7): Another biotin derivative used in various biochemical applications.
N-Biotinyl Dopamine (CAS No. 241142-94-9): A biotinylated compound used in neuroscience research.
Epibiotin (CAS No. 4375-00-2): A biotin analog used in various diagnostic assays.
Uniqueness of 5-Oxohexyl Biotin: this compound is unique due to its 5-oxohexyl group, which allows it to be incorporated into lipid bilayers and used in cross-linking experiments. This makes it particularly valuable in studies involving lipid dynamics and membrane interactions .
Propriétés
IUPAC Name |
(3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-7(14)4-2-3-5-9-10-8(6-16-9)12-11(15)13-10/h8-10H,2-6H2,1H3,(H2,12,13,15)/t8-,9?,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKZJRGKHXINPU-SMILAEQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCC1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729783 | |
| Record name | (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160188-05-5 | |
| Record name | (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)

